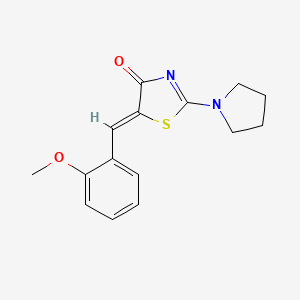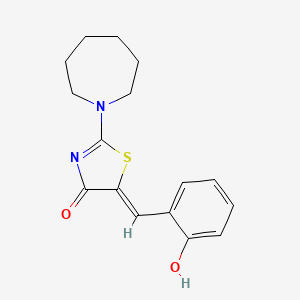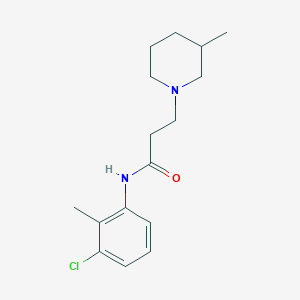
(5Z)-5-(2-methoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-(2-methoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family
Applications De Recherche Scientifique
Chemistry
In chemistry, (5Z)-5-(2-methoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its potential pharmacological activities make it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-methoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one typically involves the condensation of 2-methoxybenzaldehyde with a thiazolone derivative in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methoxybenzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiazolone ring or the methoxybenzylidene group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidin-1-yl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols or amines.
Mécanisme D'action
The mechanism of action of (5Z)-5-(2-methoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5Z)-5-(2-hydroxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one: Similar structure with a hydroxy group instead of a methoxy group.
(5Z)-5-(2-chlorobenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one: Similar structure with a chloro group instead of a methoxy group.
(5Z)-5-(2-nitrobenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one: Similar structure with a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of (5Z)-5-(2-methoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group may enhance its lipophilicity and affect its interaction with biological targets.
Propriétés
IUPAC Name |
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-12-7-3-2-6-11(12)10-13-14(18)16-15(20-13)17-8-4-5-9-17/h2-3,6-7,10H,4-5,8-9H2,1H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFIKSVXNWTHTH-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4aR*,8aR*)-4-[(8-fluoro-2-quinolinyl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5575928.png)
![1-tert-butyl-4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5575938.png)
![METHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE](/img/structure/B5575944.png)
![N-ethyl-3-isobutyl-1-methyl-N-[4-(methylthio)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5575950.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B5575964.png)
![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-oxo-3-piperidinyl)acetamide](/img/structure/B5575982.png)
![7-[(2-Methylprop-2-en-1-yl)oxy]-4-phenyl-2h-chromen-2-one](/img/structure/B5575991.png)
![1-[(dimethylamino)sulfonyl]-N-(1,3-dimethyl-3-phenylbutyl)-4-piperidinecarboxamide](/img/structure/B5575996.png)
![4-[(dimethylamino)sulfonyl]-N-(2-hydroxyphenyl)-2-thiophenecarboxamide](/img/structure/B5575997.png)
![N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B5576003.png)
![N-{2-[2-(2-pyridinyl)ethyl]phenyl}-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5576021.png)

![2-[(4-amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5576030.png)
